molecular formula C13H17N3 B15209017 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole

Cat. No.: B15209017
M. Wt: 215.29 g/mol
InChI Key: AOEFAXDIVDCSLT-UHFFFAOYSA-N
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Description

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of chemical and biological activities.

    3-Phenyl-1H-1,2,4-triazole: A similar compound with a phenyl substituent, used in various chemical and pharmaceutical applications.

    5-Methyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

Its ethyl, isopropyl, and phenyl groups contribute to its stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-ethyl-3-phenyl-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C13H17N3/c1-4-12-14-13(15-16(12)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

AOEFAXDIVDCSLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C(C)C)C2=CC=CC=C2

Origin of Product

United States

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